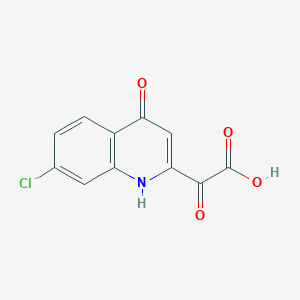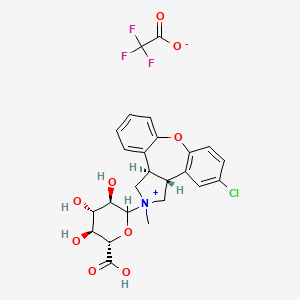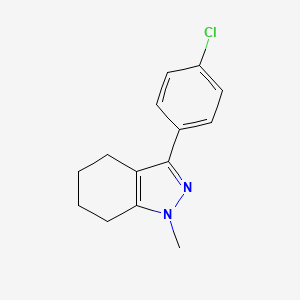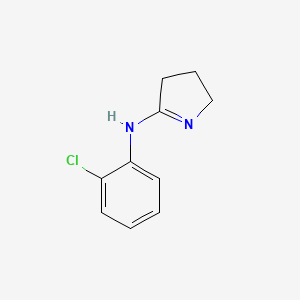![molecular formula C16H14N2O2S2 B13866948 N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide](/img/structure/B13866948.png)
N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a pyridine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the thiophene-sulfonamide intermediate using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.
化学反応の分析
Types of Reactions
N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit tyrosine kinases, leading to the suppression of signal transduction pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide
Uniqueness
N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide is unique due to its specific structural features, such as the combination of a thiophene ring and a sulfonamide group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C16H14N2O2S2 |
|---|---|
分子量 |
330.4 g/mol |
IUPAC名 |
N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-3-sulfonamide |
InChI |
InChI=1S/C16H14N2O2S2/c1-12-6-8-17-10-16(12)13-2-4-14(5-3-13)18-22(19,20)15-7-9-21-11-15/h2-11,18H,1H3 |
InChIキー |
LTZKQSJOUGDFIL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NC=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CSC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[2-(Chloromethyl)-4-(dibenzylamino)phenyl]methanol](/img/structure/B13866939.png)

